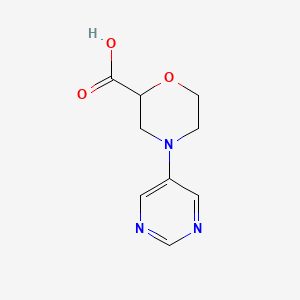

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid

Description

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid (CAS: 1185302-97-9) is a heterocyclic compound featuring a pyrimidine ring substituted at position 5 with a morpholine-2-carboxylic acid moiety. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 209.20 g/mol . Despite its discontinuation in commercial catalogs, it remains relevant as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor development .

Properties

IUPAC Name |

4-pyrimidin-5-ylmorpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7/h3-4,6,8H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWAZEZVAGPQHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CN=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251965 | |

| Record name | 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-97-9 | |

| Record name | 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Pyrimidinyl)-2-morpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. One common method involves the use of pyrimidine-5-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily explored for its potential as a lead compound in pharmaceutical development. Research indicates that it exhibits notable biological activities, especially as an inhibitor in various enzyme systems. This characteristic positions it as a candidate for therapeutic interventions in diseases such as cancer and infections caused by resistant pathogens.

Enzyme Inhibition

Studies have shown that 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid can effectively interact with enzyme active sites, making it a valuable tool in the development of enzyme inhibitors. For instance, it has been investigated for its inhibitory effects on ERK5 (Extracellular signal-regulated kinase 5), which is involved in cellular signaling pathways relevant to cancer progression . The optimization of this compound has led to variations that maintain or improve potency while enhancing pharmacokinetic properties.

Biological Studies and Case Examples

Several case studies highlight the compound's efficacy in biological applications:

- Cancer Research : The compound has been reported to inhibit ERK5 activity, which is crucial for tumor growth and survival. Variants of this compound have been synthesized to enhance selectivity and potency against ERK5, demonstrating improved pharmacokinetic profiles that could translate into better therapeutic outcomes .

- Infection Control : Its potential as an antimicrobial agent has also been explored, particularly against resistant strains of pathogens. The ability to modify the compound's structure allows researchers to tailor its activity against specific targets within microbial systems.

- Antiviral Applications : Similar compounds have shown promise in inhibiting viral replication processes, suggesting that this compound may also serve as a basis for developing antiviral agents targeting specific viral pathways .

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the morpholine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

2-Morpholino-4-ylpyrimidine-5-carboxylic Acid (CAS: 253315-05-8)

- Structural Differences : This positional isomer of the target compound features a morpholine group at pyrimidine position 4 and a carboxylic acid at position 4. The altered substitution pattern may influence electronic properties and binding affinities in biological systems.

- Synthesis : Synthesized via multi-step routes similar to parallel amidation strategies used for pyrimidine derivatives .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

- Key Features : Contains a chloro and methyl group at positions 2 and 6, respectively, with a carboxylic acid at position 3. The electron-withdrawing chlorine enhances reactivity in nucleophilic substitution reactions compared to the morpholine-containing target compound.

- Applications : Used as a precursor for agrochemicals and pharmaceuticals due to its reactive halogen substituent .

Pyrimidine-5-carboxylic Acid

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic Acid (CAS: 84332-06-9)

- Substituent Effects : Methoxy and methylthio groups at positions 4 and 2 introduce steric hindrance and electron-donating effects, which may reduce acidity compared to the target compound. Purity is reported at 95% , similar to commercial batches of the target compound .

Comparative Data Table

Research Findings and Functional Insights

- Solubility : The morpholine ring in the target compound enhances water solubility compared to simpler pyrimidine-carboxylic acids (e.g., pyrimidine-5-carboxylic acid) .

- Reactivity : The chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid enables cross-coupling reactions, a feature absent in the morpholine-substituted target compound .

- Bioactivity: Morpholine-containing compounds are preferred in drug discovery due to improved pharmacokinetics (e.g., blood-brain barrier penetration) compared to non-morpholine analogs .

Biological Activity

4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 271.23 g/mol. The compound features a pyrimidine ring that can interact with nucleic acids and a morpholine ring that can engage with proteins, allowing for modulation of various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity and influence cellular signaling pathways. Notably, the pyrimidine moiety is known for its role in nucleic acid binding, while the morpholine component may facilitate protein interactions.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits potential as an anticancer agent. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines like MCF-7 and MDA-MB-231, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil .

- Antimicrobial Properties : The compound has demonstrated activity against various resistant pathogens, making it a candidate for developing new antimicrobial therapies. Its structural features allow it to fit into enzyme active sites effectively, enhancing its inhibitory effects on bacterial growth .

- Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study reported an IC50 range of 0.87–12.91 μM against MCF-7 cells, showcasing better growth inhibition than traditional chemotherapeutics like 5-FU .

- Mechanistic Insights : Research indicated that the compound interacts with dihydrofolate reductase, an enzyme critical for DNA synthesis in cancer cells, suggesting a mechanism for its anticancer effects .

- Pharmacokinetic Profile : A pharmacokinetic study revealed favorable bioavailability (31.8%) and clearance rates after intravenous administration, indicating potential for effective therapeutic use .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that can vary in purity and yield based on reaction conditions. Common methods include:

- Refluxing with Amines : Reactions involving pyrimidine derivatives and morpholine under reflux conditions have been documented.

- Cyclization Reactions : Cyclization techniques using appropriate precursors have also been employed to form the desired structure efficiently.

Applications

The potential applications of this compound span several fields:

- Cancer Therapy : Due to its anticancer properties, it is being investigated as a lead compound for new cancer treatments.

- Infectious Disease Treatment : Its antimicrobial activity positions it as a candidate for developing therapies against resistant infections.

Q & A

Basic Research Question

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Antiviral Screening : Plaque reduction assays (e.g., HIV-1 RT inhibition, IC₅₀ determination) .

Advanced Research Question

Mechanistic Insights : Molecular dynamics (MD) simulations reveal binding stability in active sites. For example, pyrimidine derivatives in showed enhanced activity when the carboxylate group formed salt bridges with lysine residues .

How can discrepancies in spectral data or biological activity across studies be resolved?

Advanced Research Question

Case Study : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay conditions (e.g., pH, serum proteins). Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.